![molecular formula C11H18ClNO3 B3107164 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride CAS No. 1609404-07-0](/img/structure/B3107164.png)
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride
Vue d'ensemble
Description
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug development to studying cellular processes, owing to its unique properties. It has a CAS Number of 1609404-07-0 and a molecular weight of 247.72 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride . The InChI code is 1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H . The InChI key is PYTGOGGOPRGKKS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature and other physical properties were not specified in the search results.Applications De Recherche Scientifique
Antibacterial Activities
One study focused on the synthesis of a compound similar to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride and investigated its antibacterial activities. Specifically, it examined the compound's interaction with different metal complexes and found that certain complexes displayed strong antibacterial activity against Escherichia coli (Li-fen, 2011).
Catalytic Behavior
Another study looked at the encapsulation of a complex with a ligand similar to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride in zeolite. This material served as a catalyst for the oxidation of primary alcohols and hydrocarbons, highlighting the potential of such compounds in catalytic applications (Ghorbanloo & Maleki Alamooti, 2017).
Corrosion Inhibition
A study investigated new diamine derivatives, similar in structure to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride, as corrosion inhibitors. The research found that these compounds were effective in inhibiting corrosion of mild steel in hydrochloric acid solutions, suggesting potential applications in corrosion prevention (Herrag et al., 2010).
Antimicrobial Activity
Another relevant study synthesized pyridine derivatives, closely related to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride, and evaluated their antimicrobial activity. The results showed variable and modest activity against certain bacterial and fungal strains, indicating the potential of such compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOGGOPRGKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



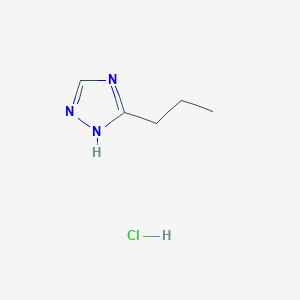
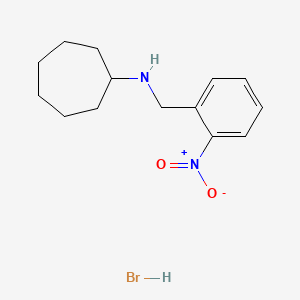
![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)
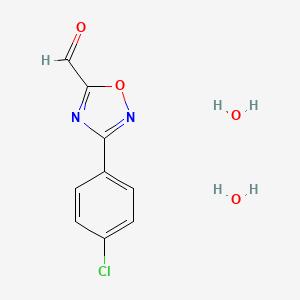
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)
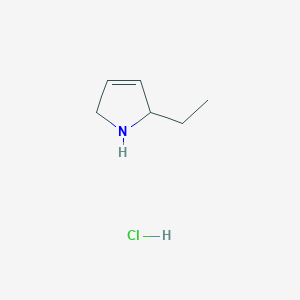

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
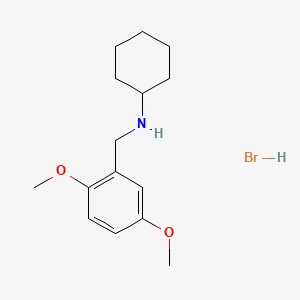


![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)
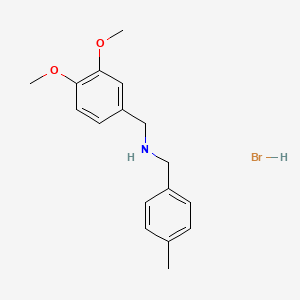
amine hydrobromide](/img/structure/B3107179.png)